molecular formula C10H11NO3 B2861264 3-Cyclobutoxypyridine-2-carboxylic acid CAS No. 1366665-04-4

3-Cyclobutoxypyridine-2-carboxylic acid

Cat. No.: B2861264
CAS No.: 1366665-04-4
M. Wt: 193.202
InChI Key: NHYULAJSLCCEKV-UHFFFAOYSA-N
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Description

3-Cyclobutoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of pyridine, featuring a cyclobutoxy group attached to the third position of the pyridine ring and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutoxypyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine-2-carboxylic acid with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted pyridine derivatives .

Scientific Research Applications

3-Cyclobutoxypyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclobutoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypyridine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a cyclobutoxy group.

    2-Pyridinecarboxylic acid: Lacks the cyclobutoxy group, making it less complex.

    3-Methoxypyridine-2-carboxylic acid: Contains a methoxy group instead of a cyclobutoxy group.

Uniqueness

3-Cyclobutoxypyridine-2-carboxylic acid is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-cyclobutyloxypyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)9-8(5-2-6-11-9)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYULAJSLCCEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (358 mg, 3.19 mmol) was suspended in cyclobutanol (0.5 mL), 3-fluoropyridine-2-carboxylic acid (150 mg, 1.06 mmol) was added and the reaction was stirred at 100 C for 18 h. The mixture was evaporated under vacuum to afford the title compound (100% conversion assumed), which was used in the next step without further purification. Method C HPLC-MS: MH+ requires m/z=194. Found: m/z=194, Rt=0.83 min (100%).
Quantity
358 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Yield
100%

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